

Application Notes and Protocols: Pyrimidine-2,4,6-triones as α -Glucosidase Inhibitors

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Compound of Interest

Compound Name: *Trione*

Cat. No.: *B1666649*

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Introduction

Alpha-glucosidase, an enzyme located in the brush border of the small intestine, is crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. The inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. Pyrimidine-2,4,6-triones, also known as barbituric acid derivatives, have emerged as a promising class of α -glucosidase inhibitors. This document provides detailed protocols for the synthesis, in vitro screening, and kinetic analysis of these compounds, along with a summary of their inhibitory activities.

Data Presentation: α -Glucosidase Inhibitory Activity

The inhibitory potential of various pyrimidine-2,4,6-trione and thiobarbituric acid derivatives against α -glucosidase is summarized below. These compounds often exhibit significantly lower IC50 values compared to the standard drug, acarbose, indicating higher potency.

Compound ID	Structure/Substitution at C5	IC50 (µM)	Reference Compound (Acarbose) IC50 (µM)
3m	5-(4-(dimethylamino)benzylidene)	22.9 ± 0.5	841 ± 1.73[1]
3f	5-(4-fluorobenzylidene)	86.9 ± 4.33	841 ± 1.73[1]
5t	Sugar-heterocyclic moiety (tetrazole)	65.15 ± 1.09	787.27 ± 2.23[2]
2t	Sugar-heterocyclic moiety (triazole, mannose)	118.16 ± 1.42	787.27 ± 2.23[2]
1t	Sugar-heterocyclic moiety (triazole)	212.11 ± 1.38	787.27 ± 2.23[2]
3t	Sugar-heterocyclic moiety (triazole)	251.81 ± 2.54	787.27 ± 2.23[2]
Thiobarbiturate 3i	Diethylammonium salt of aryl substituted thiobarbituric acid	19.4 ± 1.84	840 ± 1.73[3]

Mandatory Visualizations

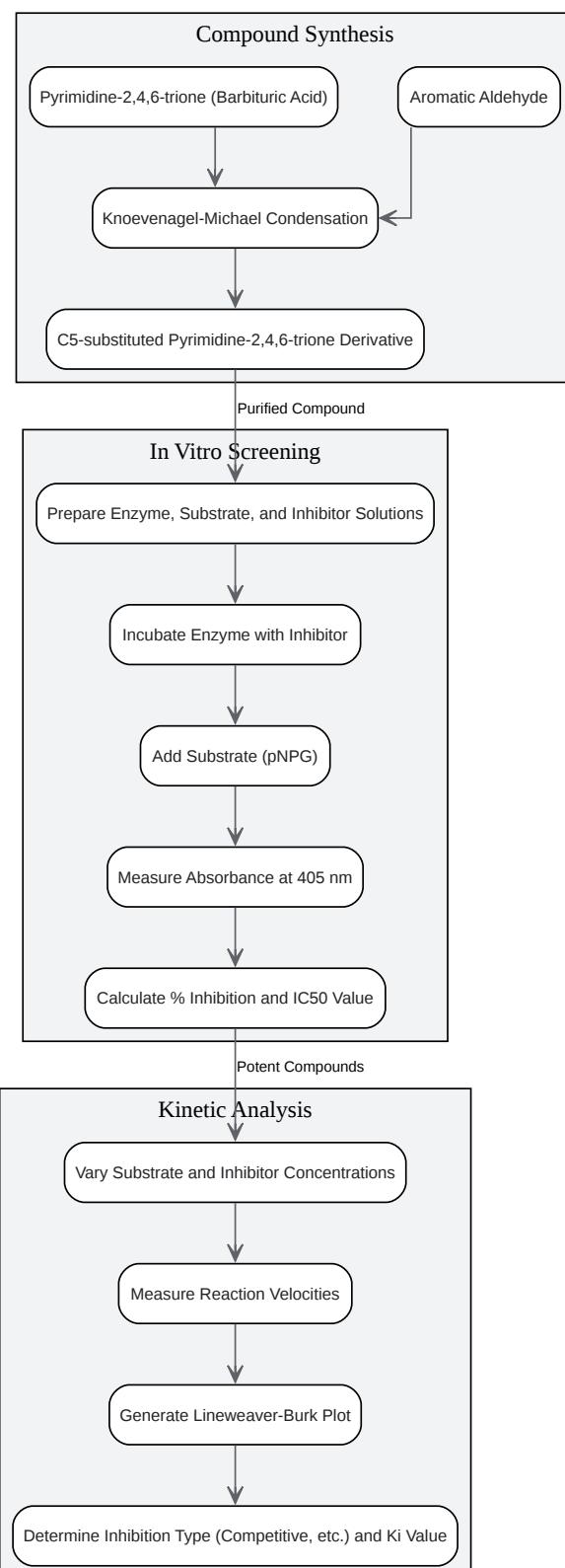
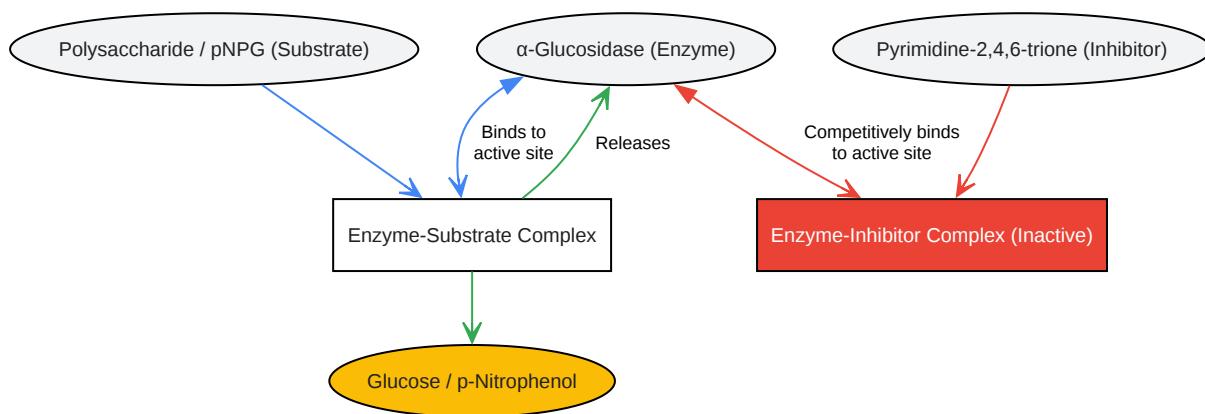
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Fig 1. Experimental workflow for identifying pyrimidine-2,4,6-trione based α -glucosidase inhibitors.



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References

- 1. Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α -glucosidase, β -glucuronidase inhibition and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Synthesis of thiobarbituric acid derivatives: In vitro α -glucosidase inhibition and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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